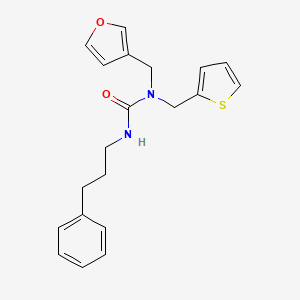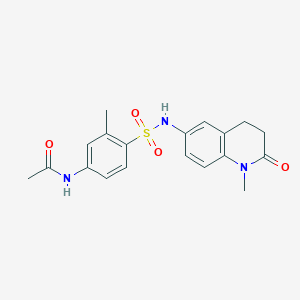
1-(difluoromethyl)-1H-indol-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-1H-indol-6-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a difluoromethyl group attached to the nitrogen atom of the indole ring and an amine group at the 6th position of the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-1H-indol-6-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the difluoromethylation of indole derivatives using difluorocarbene reagents. The reaction conditions often involve the use of a base such as potassium carbonate and a difluorocarbene precursor like chlorodifluoromethane. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions. The use of metal catalysts, such as palladium or copper, can also enhance the reaction efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Difluoromethyl)-1H-indol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated indole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group or other reduced forms.
Substitution: The amine group at the 6th position can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions include various difluoromethylated indole derivatives, which can have different functional groups attached to the indole ring, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-1H-indol-6-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Due to its enhanced metabolic stability and biological activity, it is investigated for potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: The compound’s unique properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mecanismo De Acción
The mechanism of action of 1-(difluoromethyl)-1H-indol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, which contribute to its overall mechanism of action. The exact pathways involved can vary depending on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
1-(Trifluoromethyl)-1H-indol-6-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Methyl)-1H-indol-6-amine: Lacks the fluorine atoms, resulting in different chemical and biological properties.
1-(Difluoromethyl)-1H-indole: Similar structure but without the amine group at the 6th position.
Uniqueness: 1-(Difluoromethyl)-1H-indol-6-amine is unique due to the presence of both the difluoromethyl group and the amine group on the indole ring. This combination enhances its biological activity and metabolic stability compared to similar compounds. The difluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and the ability to form strong hydrogen bonds, which are not observed in non-fluorinated analogs.
Propiedades
IUPAC Name |
1-(difluoromethyl)indol-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-9(11)13-4-3-6-1-2-7(12)5-8(6)13/h1-5,9H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQMPJLYQTUYBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2C(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1862921-48-9 |
Source


|
| Record name | 1-(difluoromethyl)-1H-indol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-(5-chloro-2-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2821069.png)
![3-(1-(pyridin-3-ylsulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2821070.png)





![1-(5-((4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)sulfonyl)indolin-1-yl)ethanone](/img/structure/B2821078.png)
![8-Methoxy-2-oxadispiro[2.0.34.23]nonane](/img/structure/B2821079.png)

![N-(3-methoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)butanamide](/img/structure/B2821082.png)

![N-(2-oxotetrahydrothiophen-3-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821087.png)
![N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2821090.png)
